molecular formula C13H19NO B5794985 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol

4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol

Cat. No. B5794985
M. Wt: 205.30 g/mol
InChI Key: HOIUKICGAIJKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol, also known as EMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol has been investigated for its potential use as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling. Studies have shown that 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol can increase insulin sensitivity in obese mice, indicating its potential as a therapeutic agent for the treatment of type 2 diabetes.

Mechanism of Action

4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol inhibits PTP1B by binding to its active site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to an increase in insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in obese mice. It has also been found to protect against oxidative stress and improve endothelial function.

Advantages and Limitations for Lab Experiments

4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol is a relatively stable compound that can be easily synthesized in the lab. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its specificity for PTP1B may limit its usefulness in studying other signaling pathways.

Future Directions

Future research on 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol could focus on its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. It could also be investigated for its effects on other signaling pathways and its potential as a tool for studying cellular processes. Further studies could also explore modifications to the 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol molecule to improve its solubility and specificity for PTP1B.

Synthesis Methods

4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol can be synthesized through a multistep process involving the reaction of 4-nitrophenol with ethyl vinyl ether, followed by reduction with sodium borohydride and alkylation with 2-methyl-2-propen-1-amine. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-14(9-11(2)3)10-12-5-7-13(15)8-6-12/h5-8,15H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIUKICGAIJKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)O)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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